molecular formula C7H10F2O2 B2915824 (2S)-3-(2,2-Difluorocyclopropyl)-2-methylpropanoic acid CAS No. 2248213-71-8

(2S)-3-(2,2-Difluorocyclopropyl)-2-methylpropanoic acid

Cat. No. B2915824
CAS RN: 2248213-71-8
M. Wt: 164.152
InChI Key: KGMLMPXAHNCCNR-ROLXFIACSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-3-(2,2-Difluorocyclopropyl)-2-methylpropanoic acid, also known as MK-0869 or Lurasidone, is a second-generation antipsychotic drug used in the treatment of schizophrenia and bipolar disorder. It was first approved by the US Food and Drug Administration in 2010 and has since gained popularity due to its efficacy, tolerability, and safety profile.

Mechanism of Action

The mechanism of action of (2S)-3-(2,2-Difluorocyclopropyl)-2-methylpropanoic acid involves the blockade of dopamine D2 and serotonin 5-HT2A receptors in the brain. This leads to a decrease in the positive symptoms of schizophrenia, such as hallucinations and delusions, and an improvement in negative symptoms, such as social withdrawal and apathy. The drug also has an effect on other neurotransmitter systems, such as serotonin 5-HT1A and 5-HT7 receptors, which may contribute to its overall therapeutic efficacy.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the brain. It has been found to increase the release of dopamine and norepinephrine in the prefrontal cortex, which may contribute to its cognitive-enhancing effects. The drug has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

(2S)-3-(2,2-Difluorocyclopropyl)-2-methylpropanoic acid has a number of advantages for use in lab experiments. It has a high affinity for dopamine D2 and serotonin 5-HT2A receptors, making it a useful tool for studying the role of these receptors in the brain. The drug is also relatively safe and well-tolerated, making it suitable for long-term studies. However, there are some limitations to the use of this compound in lab experiments. The drug has a complex mechanism of action, involving multiple neurotransmitter systems, which may make it difficult to interpret the results of experiments. Additionally, the drug may have off-target effects on other receptors, which may complicate the interpretation of results.

Future Directions

There are a number of future directions for research on (2S)-3-(2,2-Difluorocyclopropyl)-2-methylpropanoic acid. One area of interest is in the development of new antipsychotic drugs that have a similar mechanism of action but with improved efficacy and tolerability. Another area of research is in the identification of biomarkers that can predict response to treatment with this compound, which may help to personalize treatment for patients. Finally, there is a need for further research into the long-term safety and efficacy of this compound, particularly in the context of long-term treatment for schizophrenia and bipolar disorder.
Conclusion:
In conclusion, this compound is a second-generation antipsychotic drug that has shown promise in the treatment of schizophrenia and bipolar disorder. The drug acts as a potent antagonist of dopamine D2 and serotonin 5-HT2A receptors and has a lower risk of extrapyramidal side effects compared to first-generation antipsychotics. While there are some limitations to the use of this compound in lab experiments, the drug has a number of advantages, including its high affinity for dopamine D2 and serotonin 5-HT2A receptors and its relative safety and tolerability. There are a number of future directions for research on this compound, including the development of new antipsychotic drugs, the identification of biomarkers for treatment response, and further research into the long-term safety and efficacy of the drug.

Synthesis Methods

The synthesis of (2S)-3-(2,2-Difluorocyclopropyl)-2-methylpropanoic acid involves the condensation of 4-(benzyloxy)phenyl-2,2-difluorocyclopropanecarboxylic acid with (S)-3-aminomethyl-2-methylpropanoic acid. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) at room temperature. The product is then purified by column chromatography to obtain pure this compound.

Scientific Research Applications

(2S)-3-(2,2-Difluorocyclopropyl)-2-methylpropanoic acid has been extensively studied for its therapeutic potential in the treatment of schizophrenia and bipolar disorder. It acts as a potent antagonist of dopamine D2 and serotonin 5-HT2A receptors, which are known to be involved in the pathophysiology of these disorders. The drug has also been shown to have a lower risk of extrapyramidal side effects compared to first-generation antipsychotics, making it a preferred choice for long-term treatment.

properties

IUPAC Name

(2S)-3-(2,2-difluorocyclopropyl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O2/c1-4(6(10)11)2-5-3-7(5,8)9/h4-5H,2-3H2,1H3,(H,10,11)/t4-,5?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGMLMPXAHNCCNR-ROLXFIACSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CC1(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1CC1(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.